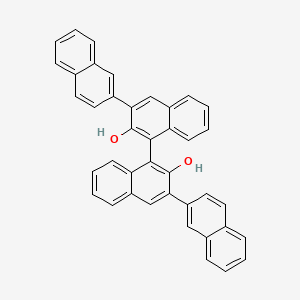

1-(2-hydroxy-3-naphthalen-2-ylnaphthalen-1-yl)-3-naphthalen-2-ylnaphthalen-2-ol

Description

This compound is a highly substituted polycyclic aromatic system featuring multiple fused naphthalene rings and hydroxyl groups. The compound’s structural complexity likely confers unique thermal stability and optical properties, making it relevant for materials science or catalytic applications.

Properties

IUPAC Name |

1-(2-hydroxy-3-naphthalen-2-ylnaphthalen-1-yl)-3-naphthalen-2-ylnaphthalen-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H26O2/c41-39-35(31-19-17-25-9-1-3-11-27(25)21-31)23-29-13-5-7-15-33(29)37(39)38-34-16-8-6-14-30(34)24-36(40(38)42)32-20-18-26-10-2-4-12-28(26)22-32/h1-24,41-42H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUSCVMJLGBQKID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC4=CC=CC=C4C(=C3O)C5=C(C(=CC6=CC=CC=C65)C7=CC8=CC=CC=C8C=C7)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-hydroxy-3-naphthalen-2-ylnaphthalen-1-yl)-3-naphthalen-2-ylnaphthalen-2-ol typically involves multi-step organic reactions. One common approach is the condensation of naphthalene derivatives under controlled conditions, followed by hydroxylation reactions to introduce the hydroxyl groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-hydroxy-3-naphthalen-2-ylnaphthalen-1-yl)-3-naphthalen-2-ylnaphthalen-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur on the naphthalene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives with reduced aromaticity.

Substitution: Halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

1-(2-hydroxy-3-naphthalen-2-ylnaphthalen-1-yl)-3-naphthalen-2-ylnaphthalen-2-ol has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-hydroxy-3-naphthalen-2-ylnaphthalen-1-yl)-3-naphthalen-2-ylnaphthalen-2-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the naphthalene rings can engage in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,1'-Bi-2-naphthol (CAS 602-09-5)

- Structure : A simpler binaphthol with two hydroxyl groups at the 2-positions of interconnected naphthalene rings .

- Molecular Formula : C₆₀H₁₄O₂ (vs. target compound’s more extended naphthalene framework).

- Properties : Melting point = 217°C; forms hydrogen-bonded chains in crystals .

- Key Differences : The target compound has additional naphthalen-2-yl substituents, increasing molecular weight and steric hindrance. This may enhance π-stacking interactions but reduce solubility in polar solvents.

(E)-1-(2’-Hydroxynaphthalen-1’-yl)-3-(2’’-chlorophenyl)-2-propen-1-one (Compound 15)

- Structure: Features a propenone bridge linking hydroxynaphthalene and chlorophenyl groups .

- Synthesis : Claisen-Schmidt condensation of 2-hydroxynaphthaldehyde with 2-chlorobenzaldehyde.

- Properties : MS (FAB) m/z 308 (M⁺); orange oil form suggests lower crystallinity than the target compound.

- Key Differences: The propenone moiety introduces ketone functionality and conjugation, altering electronic properties (e.g., UV-Vis absorption) compared to the purely aromatic target compound.

1-[[Butyl-[(2-hydroxynaphthalen-1-yl)methyl]amino]methyl]naphthalen-2-ol (CAS 6642-17-7)

- Structure: Incorporates a butylamino linker between naphthol units .

- Properties : LogP = 3.193 (indicative of moderate lipophilicity); PSA = 49.33 Ų (vs. higher PSA for the target due to additional hydroxyl groups).

1-(1-Hydroxynaphthalen-2-yl)-3-(furan-2-yl)prop-2-ene-1-one (Compound 3)

- Structure: Combines hydroxynaphthalene, propenone, and furan groups .

- Spectroscopy : IR (C=O at 1650 cm⁻¹, -OH at 3412 cm⁻¹); NMR δ 8.057–8.099 (=CH protons).

Structural and Functional Analysis

Hydrogen Bonding and Crystallinity

- The target compound’s multiple hydroxyl groups enable extensive hydrogen bonding, similar to 1,1'-bi-2-naphthol .

Electronic Properties

- Extended π-conjugation in the target compound likely results in red-shifted UV-Vis absorption compared to propenone-containing analogs (e.g., Compound 15) .

Tabulated Comparison of Key Compounds

*Molecular formula inferred from nomenclature: Likely C₃₀H₂₀O₂.

Biological Activity

The compound 1-(2-hydroxy-3-naphthalen-2-ylnaphthalen-1-yl)-3-naphthalen-2-ylnaphthalen-2-ol , a complex naphthalene derivative, has garnered attention for its potential biological activities. This article aims to synthesize available research findings regarding its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features multiple naphthalene rings and hydroxyl groups, which contribute to its chemical reactivity and biological interactions. The presence of these functional groups is crucial for its mechanism of action in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C22H18O3 |

| Molecular Weight | 342.38 g/mol |

| IUPAC Name | This compound |

Research indicates that compounds with similar structures often interact with specific molecular targets, including enzymes and receptors. For instance, the hydroxyl groups may facilitate hydrogen bonding, enhancing binding affinity to target proteins. This interaction can lead to the inhibition or modulation of various biological pathways, including those involved in cancer progression and inflammation.

Case Studies

- Anticancer Activity : A study explored the effects of naphthalene derivatives on cancer cell lines, demonstrating that certain compounds effectively inhibited cell proliferation by inducing apoptosis. The mechanism involved the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α), which is crucial in tumor growth under hypoxic conditions .

- Antimicrobial Properties : Another investigation reported that related naphthalene compounds exhibited significant antibacterial activity against various strains of bacteria. The proposed mechanism involved disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Biological Activity Overview

The biological activities attributed to this compound can be summarized as follows:

| Activity Type | Mechanism | References |

|---|---|---|

| Anticancer | Induction of apoptosis via HIF modulation | |

| Antimicrobial | Disruption of cell membranes | |

| Enzyme Inhibition | Binding to active sites |

Research Findings

Recent studies have expanded our understanding of how naphthalene derivatives can be utilized in therapeutic contexts:

- HIF Inhibition : Compounds similar to the target compound have been shown to inhibit VHL (von Hippel-Lindau) ligase, leading to increased levels of HIF-1α under normoxic conditions, which can be beneficial in treating ischemic diseases .

- Selective Targeting : The ability of these compounds to selectively inhibit specific enzymes presents opportunities for drug development aimed at diseases characterized by dysregulated enzyme activity .

Q & A

Q. What spectroscopic techniques are recommended for structural confirmation of this compound?

To confirm the structure, use X-ray crystallography with refinement via SHELXL software, which is widely employed for small-molecule crystallography . Complement this with NMR spectroscopy (¹H/¹³C) to verify proton and carbon environments, and IR spectroscopy to identify hydroxyl (-OH) and aromatic C-H stretches. For example, similar naphthalen-ol derivatives were structurally validated using these methods .

Q. What safety protocols should be followed during synthesis and handling?

- Personal protective equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Respiratory protection: Use P95 (US) or P1 (EU) respirators if airborne particulates are generated .

- Ventilation: Work in a fume hood to avoid inhalation of vapors or dust .

- Waste disposal: Collect organic waste in sealed containers to prevent environmental contamination .

Q. How can the purity of the synthesized compound be assessed?

Use high-performance liquid chromatography (HPLC) with a reverse-phase ODS column for isomer separation . Melting point analysis (e.g., observed m.p. ~179°C vs. literature) and thin-layer chromatography (TLC) with UV visualization are additional quick checks .

Q. What are common synthetic routes for analogous naphthalen-ol derivatives?

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Aldol condensation | 6-Methoxy-2-naphthaldehyde, NaOH/EtOH, 160°C | ~65% | |

| Dearomatization | Pd-catalyzed allylic alkylation with gem-difluorinated cyclopropanes | 72–85% | |

| Thermal rearrangement | Diethylene glycol, 160°C, 5 hours | ~58% |

Advanced Research Questions

Q. How can density-functional theory (DFT) optimize the study of this compound’s electronic properties?

Apply the Colle-Salvetti correlation-energy formula to model electron density and local kinetic energy . Use 6-311G basis sets with supplementary diffuse and polarization functions (e.g., d and f orbitals) to enhance accuracy for conjugated systems . For example, natural population analysis (NPA) can quantify charge distribution in aromatic rings .

Q. What strategies resolve contradictions in NMR data due to tautomerism or dynamic effects?

- Variable-temperature NMR: Identify temperature-dependent shifts caused by keto-enol tautomerism.

- 2D NMR (COSY, NOESY): Map coupling between protons in sterically crowded regions .

- Computational NMR prediction: Compare experimental shifts with DFT-calculated chemical shifts (e.g., B3LYP/6-311+G(d,p)) .

Q. How can crystallographic data clarify conformational flexibility in the naphthalene backbone?

Use Cremer-Pople puckering coordinates to quantify non-planarity in fused rings . Refine torsional angles (e.g., C1–C2–C3–C4) via SHELXL to analyze steric strain or π-π stacking interactions . For example, crystallography of analogous compounds revealed deviations from coplanarity up to 15° .

Q. What mechanistic insights explain regioselectivity in Pd-catalyzed allylic alkylation?

The reaction proceeds via π-allylpalladium intermediates , where steric effects from naphthalen-2-ol substituents direct nucleophilic attack. Computational studies (e.g., NPA) show electron-deficient allylic carbons are favored sites . Experimental kinetic data and isotopic labeling (²H/¹³C) can further validate the pathway .

Q. How do solvent effects influence the compound’s photophysical properties?

Conduct UV-vis spectroscopy in polar (e.g., DMSO) vs. non-polar (e.g., hexane) solvents to observe solvatochromic shifts. Correlate results with time-dependent DFT (TD-DFT) calculations to model excited-state transitions . For example, bathochromic shifts >20 nm may indicate intramolecular charge transfer in polar environments.

Q. What toxicological screening methods are relevant for preliminary hazard assessment?

- Ames test: Assess mutagenicity using Salmonella typhimurium strains .

- In vitro cytotoxicity: Use MTT assays on human hepatoma (HepG2) cells .

- Ecotoxicology: Follow OECD guidelines for Daphnia magna acute toxicity testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.